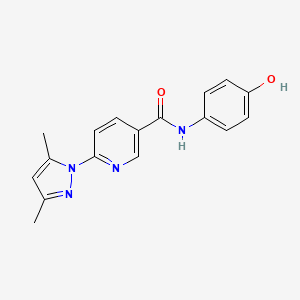
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide, also known as DMHPN, is a chemical compound with potential applications in scientific research. DMHPN is a derivative of nicotinamide, which is a form of vitamin B3. In
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cancer progression.
Biochemical and Physiological Effects
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide has been shown to have neuroprotective effects and can improve cognitive function. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide has also been shown to have anti-diabetic properties and can improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide in lab experiments is its specificity for certain enzymes and signaling pathways, which can make it a useful tool for studying these processes. However, one limitation is that the mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several potential future directions for research on 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide. One area of interest is the development of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide-based therapies for cancer and other diseases. Another area of interest is the exploration of the mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide and its effects on various signaling pathways. Additionally, there is potential for the development of new derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide with improved properties and specificity.
Synthesis Methods
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with 3,5-dimethylpyrazole, followed by the reaction of the resulting compound with nicotinoyl chloride. The final product is obtained through purification and crystallization.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide has anti-cancer properties and can inhibit the growth of cancer cells. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide has also been shown to have anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(4-hydroxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11-9-12(2)21(20-11)16-8-3-13(10-18-16)17(23)19-14-4-6-15(22)7-5-14/h3-10,22H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKWZMCZCKFKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dimethyl-1H-pyrazol-1-YL)-N-(4-hydroxyphenyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B7548602.png)


![1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone](/img/structure/B7548610.png)
![2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline](/img/structure/B7548617.png)
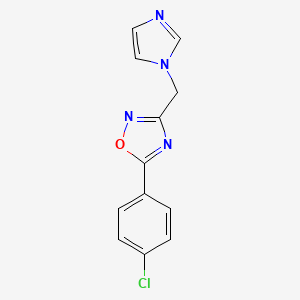
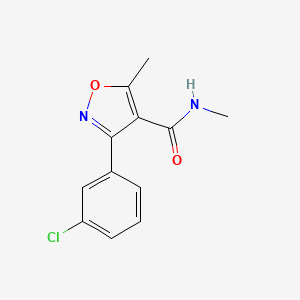
![5-acetyl-N-(3,5-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548637.png)
![5-acetyl-N-cyclopentyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548643.png)
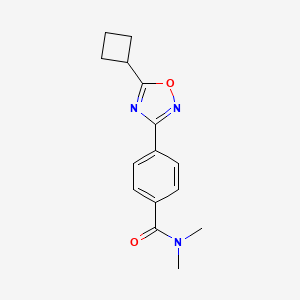
![N-1,3-benzothiazol-2-yl-1-[2-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine-4-carboxamide](/img/structure/B7548662.png)
![5-acetyl-N-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548665.png)
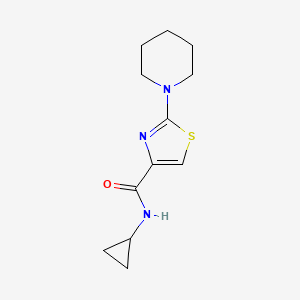
![N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide](/img/structure/B7548686.png)